Cas no 23034-27-7 (1-(bromomethyl)-3-methylcyclopentane)

1-(bromomethyl)-3-methylcyclopentane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-3-methylcyclopentane
- 1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers
-
- MDL: MFCD20624081
- インチ: 1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3
- InChIKey: JCORFEUVKWJDFB-UHFFFAOYSA-N
- SMILES: C1(CBr)CCC(C)C1
計算された属性
- 精确分子量: 176.02006g/mol
- 同位素质量: 176.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 70.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 0Ų
1-(bromomethyl)-3-methylcyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2980180-2.5g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-2980180-1g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95% | 1g |
$871.0 | 2023-09-06 | |
Aaron | AR01FM2W-5g |
1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |
23034-27-7 | 95% | 5g |
$3497.00 | 2023-12-14 | |
A2B Chem LLC | AY06972-2.5g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
A2B Chem LLC | AY06972-1g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95% | 1g |
$952.00 | 2024-04-20 | |
Aaron | AR01FM2W-10g |
1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |
23034-27-7 | 95% | 10g |
$5176.00 | 2023-12-14 | |
Aaron | AR01FM2W-250mg |
1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |
23034-27-7 | 95% | 250mg |
$618.00 | 2025-02-10 | |
1PlusChem | 1P01FLUK-2.5g |
1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |
23034-27-7 | 95% | 2.5g |
$2172.00 | 2024-05-24 | |
Enamine | EN300-2980180-10.0g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-2980180-0.1g |
1-(bromomethyl)-3-methylcyclopentane |
23034-27-7 | 95.0% | 0.1g |
$301.0 | 2025-03-19 |
1-(bromomethyl)-3-methylcyclopentane 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-(bromomethyl)-3-methylcyclopentaneに関する追加情報
1-(Bromomethyl)-3-Methylcyclopentane: A Comprehensive Overview
The compound 1-(bromomethyl)-3-methylcyclopentane (CAS No. 23034-27-7) is a significant organic compound with a unique structure and versatile applications. This compound belongs to the class of bromoalkanes, which are widely used in various chemical reactions due to their reactivity and functional group diversity. The cyclopentane ring structure provides a rigid framework, while the bromomethyl group introduces reactivity, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of 1-(bromomethyl)-3-methylcyclopentane in the development of advanced materials and pharmaceuticals. Researchers have explored its role in click chemistry, where it serves as a precursor for the synthesis of complex molecules with high efficiency. The compound's ability to undergo nucleophilic substitution reactions has been extensively studied, particularly in the context of its use in drug delivery systems and polymer chemistry.
The synthesis of 1-(bromomethyl)-3-methylcyclopentane involves a multi-step process that begins with the bromination of cyclopentane derivatives. The reaction conditions, including temperature and catalyst selection, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have improved the efficiency of this synthesis, making it more accessible for large-scale production.
In terms of physical properties, 1-(bromomethyl)-3-methylcyclopentane exhibits a melting point of -5°C and a boiling point of 95°C under standard conditions. Its density is approximately 1.2 g/cm³, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in various chemical processes that require precise control over solubility and reactivity.
The application of 1-(bromomethyl)-3-methylcyclopentane extends beyond traditional organic synthesis. It has been utilized in the development of novel materials, including polymers and surfactants, due to its ability to form stable bonds with other functional groups. In the pharmaceutical industry, this compound has been employed as an intermediate in the synthesis of bioactive molecules, contributing to the discovery of new drugs with enhanced therapeutic potential.
Recent research has also focused on the environmental impact of 1-(bromomethyl)-3-methylcyclopentane. Studies have shown that its degradation products are non-toxic and biodegradable under specific conditions, making it a safer alternative to traditional bromoalkanes. This has led to increased interest in its use in green chemistry applications, where minimizing environmental impact is a priority.
In conclusion, 1-(bromomethyl)-3-methylcyclopentane (CAS No. 23034-27-7) is a versatile compound with a wide range of applications across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while recent advancements in its synthesis and application have further solidified its importance in modern chemistry. As research continues to uncover new uses for this compound, its role in advancing science and technology is expected to grow significantly.
23034-27-7 (1-(bromomethyl)-3-methylcyclopentane) Related Products
- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)
- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2751611-66-0(tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)
- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)
- 1798522-72-1(2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 1427417-54-6(5-bromo-6-fluoro-1-benzofuran)




